molecular formula C27H37N5O2S B1574389 NVS-CECR2-1

NVS-CECR2-1

Cat. No. B1574389
M. Wt: 495.686
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

NVS-CECR2-1, also known NVS-1, is a highly potent and selective CECR2 inhibitor that has been developed in collaboration with Novartis. NVS-CECR2-1 binds to CECR2 with high affinity: IC50 = 0.047 µM in Alpha screen, KD = 0.080 µM in ITC, and demonstrates no cross reactivity in a BRD panel (48 targets). In the FRAP assay at 0.1 µM. NVS-CECR2-1 shows robust activity in cells due to its slow off-rate, but no acute toxicity. NVS-CECR2-1 is poorly soluble but due to its high potency it may be safely used at low concentrations in cell biology applications. The structurally related NVS-CECR2-C is a suitable control compound that is inactive against CECR2.

Scientific Research Applications

NVS-CECR2-1 in Cancer Research

The NVS-CECR2-1, a non-BET family Bromodomain (BRD) inhibitor, has shown significant potential in cancer research. Particularly, it targets the cat eye syndrome chromosome region, candidate 2 (CECR2). Studies have demonstrated that NVS-CECR2-1 inhibits the chromatin binding of CECR2 BRD and displaces CECR2 from chromatin within cells. This leads to cytotoxic activity against various human cancer cells, notably killing SW48 colon cancer cells through apoptosis. The sensitivity of cancer cells to NVS-CECR2-1 decreases with CECR2 depletion, indicating the inhibitor's targeted activity against CECR2. Interestingly, it also kills cancer cells through CECR2-independent mechanisms. This research highlights the potential of NVS-CECR2-1 as an anticancer therapeutic agent (Park et al., 2020).

NVS-CECR2-1 in Chromatin Remodeling

NVS-CECR2-1's role extends to chromatin remodeling, a critical process in development. The CECR2 protein, involved in neurulation, forms a novel chromatin remodeling complex with SNF2L. This complex, termed CECR2-containing remodeling factor (CERF), is capable of remodeling chromatin in vitro and displays ATP hydrolyzing activity stimulated by nucleosomes. This complex, including CECR2, plays a crucial role in neurulation and the broader field of developmental biology (Banting et al., 2005).

properties

Product Name

NVS-CECR2-1

Molecular Formula

C27H37N5O2S

Molecular Weight

495.686

SMILES

CC1(C)CC(N2C=CC3=C2C=CC(C4=CC(NC5CC5)=NC(S(=O)(CCC)=O)=N4)=C3)CC(C)(C)N1

Appearance

Solid powder

synonyms

NVS-CECR2-1;  NVS-1;  NVS1;  NVS-1.; N-cyclopropyl-2-(propylsulfonyl)-6-(1-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indol-5-yl)pyrimidin-4-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.